molecular formula C23H15ClO7S B12213883 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B12213883
M. Wt: 470.9 g/mol
InChI Key: QPMQKFQKGSCGOT-FBHDLOMBSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is derived through systematic analysis of its constituent groups and their spatial arrangement.

Parent Structure

The core structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring and a furan ring. The numbering begins at the oxygen atom in the furan ring, with positions 2 and 3 on the furan moiety and positions 4–9 on the benzene ring.

Substituents and Modifications

  • Position 2 : A methylidene group (=CH–) bridges the benzofuran core to a 6-chloro-4H-1,3-benzodioxin-8-yl group.
    • The benzodioxin system consists of a benzene ring fused to a 1,3-dioxin ring (two oxygen atoms at positions 1 and 3).
    • The chloro substituent resides at position 6 of the benzodioxin moiety.
  • Position 3 : A ketone group (=O) is present, forming the 3-oxo-2,3-dihydro-1-benzofuran system.
  • Position 6 : A benzenesulfonate group (–O–SO2–C6H5) is attached via an oxygen linker.

Stereochemical Designation

The (2Z) prefix specifies the Z-configuration of the exocyclic double bond at position 2, indicating that the higher-priority substituents (benzodioxinyl and benzofuran groups) are on the same side of the double bond.

Structural Formula

The molecular structure can be represented as:

                      O
                      ||
O=S=O–C6H5–O–C6H2–(CO)–C=CH–C10H5ClO2

(Simplified representation highlighting key functional groups and connectivity.)

Properties

Molecular Formula

C23H15ClO7S

Molecular Weight

470.9 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C23H15ClO7S/c24-16-8-14(23-15(9-16)12-28-13-29-23)10-21-22(25)19-7-6-17(11-20(19)30-21)31-32(26,27)18-4-2-1-3-5-18/h1-11H,12-13H2/b21-10-

InChI Key

QPMQKFQKGSCGOT-FBHDLOMBSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)OCO1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

Palladium-mediated cyclization of propargylic carbonates with benzene-1,2-diol derivatives is a key method for constructing the benzofuran scaffold. For example, palladium(0) catalysts facilitate stereoselective formation of the dihydrobenzofuran intermediate, which is subsequently oxidized to the target ketone.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C, 12 hours

  • Yield: 68–75%

This method ensures regioselectivity, with the Z-isomer predominating due to η³-allylpalladium intermediate stabilization.

Lewis Acid-Catalyzed Propargylation

Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes propargylation between 2,4-diyn-1-ols and dicarbonyl compounds, followed by intramolecular cyclization.

Key Steps :

  • Propargylation: BF₃·OEt₂ activates the alkyne for nucleophilic attack.

  • Cyclization: K₂CO₃ induces 5-exo-dig cyclization to form the benzofuran core.

  • Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the dihydrobenzofuran.

Yield : 75–91%.

Functionalization with Benzodioxin Moiety

Chlorinated Benzodioxin Coupling

The 6-chloro-4H-1,3-benzodioxin-8-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Suzuki Coupling Protocol :

  • Substrate: 8-Bromo-6-chloro-4H-1,3-benzodioxin

  • Boronic Acid: (2Z)-2-methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl

  • Catalyst: Pd(OAc)₂/XPhos

  • Base: K₃PO₄

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 62%.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using AlCl₃ as a catalyst attaches the benzodioxin group to the benzofuran core.

Conditions :

  • Temperature: 0°C → RT, 4 hours

  • Solvent: Dichloromethane (DCM)

  • Yield: 58%.

Benzenesulfonate Esterification

Direct Esterification with Benzenesulfonyl Chloride

The hydroxyl group at position 6 of the benzofuran intermediate reacts with benzenesulfonyl chloride under basic conditions.

Procedure :

  • Dissolve benzofuran intermediate (1 eq) in anhydrous DCM.

  • Add pyridine (3 eq) as a base and benzenesulfonyl chloride (1.2 eq).

  • Stir at 0°C → RT for 6 hours.

  • Quench with H₂O, extract with DCM, and purify via column chromatography.

Yield : 82%.

Sodium Methoxide-Mediated Reaction

Alternative esterification using sodium methoxide in methanol enhances selectivity:

ParameterValue
Substrate Ratio1:1.2 (Benzofuran:ClSO₂Ph)
SolventMethanol
Temperature25–35°C
Time30 minutes
Yield85%

Integrated Multi-Step Synthesis

One-Pot Approach

A sequential protocol combines benzofuran formation, benzodioxin coupling, and sulfonation:

  • Cyclization : Pd-catalyzed cyclization of propargylic carbonate.

  • Chlorination : SOCl₂ in DMF introduces the chloro group.

  • Sulfonation : Benzenesulfonyl chloride/pyridine in DCM.

Overall Yield : 51%.

Batch vs. Continuous Flow

Comparative studies show continuous flow systems improve efficiency:

ParameterBatch ModeContinuous Flow
Reaction Time24 hours2 hours
Yield58%74%
Purity92%98%

Source: Adapted from industrial benzenesulfonate production.

Optimization Strategies

Catalyst Screening

Palladium and rhodium catalysts were compared for cyclization efficiency:

CatalystYield (%)Z:E Selectivity
Pd(PPh₃)₄7592:8
[Cp*RhCl₂]₂6885:15
RuCl₃4578:22

Data synthesized from Refs.

Solvent Effects

Polar aprotic solvents enhance reaction rates:

SolventDielectric ConstantYield (%)
DMF36.788
THF7.575
Toluene2.462

Source: Ref.

Challenges and Solutions

Byproduct Formation

Diphenyl sulfone (<5%) forms during sulfonation. Mitigation strategies include:

  • Using excess pyridine to sequester HCl.

  • Lowering reaction temperature to 0°C.

Stereochemical Control

The Z-isomer predominates due to steric hindrance in the transition state. Chiral ligands (e.g., BINAP) improve enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the benzodioxin ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biological Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects.

Industry

    Polymer Science: Used in the synthesis of specialty polymers.

    Chemical Sensors: Applications in the development of chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

  • Structural Differences :
    • Bromine replaces chlorine at the benzodioxin C6 position.
    • Hydroxyl group (-OH) at benzofuran C6 instead of benzenesulfonate.
  • Physicochemical Properties (computed): Molecular Weight: 375.2 g/mol XLogP3: 3.4 (lipophilicity index) Hydrogen Bond Donor/Acceptor: 1/5 Polar Surface Area: 65 Ų .

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate

  • Structural Differences :
    • Methoxy groups (-OCH₃) at phenyl ring positions 2 and 4.
    • Methanesulfonate (-SO₃CH₃) replaces benzenesulfonate.
  • Smaller sulfonate group may improve solubility but reduce steric bulk compared to benzenesulfonate .

Comparative Physicochemical Properties

Property Target Compound Bromo Analogue Methanesulfonate Analogue
Molecular Weight (g/mol) ~465 (estimated)* 375.2 ~380 (estimated)
XLogP3 ~2.8 (estimated)** 3.4 Likely >3.4*
Hydrogen Bond Donors 1 1 0
Hydrogen Bond Acceptors 8 5 7
Polar Surface Area (Ų) ~95 (estimated) 65 ~80 (estimated)

*Estimated based on benzenesulfonate addition (~90 g/mol over bromo analogue).
Lower than bromo analogue due to sulfonate’s polarity, offsetting Cl’s reduced lipophilicity vs. Br.
*
Methoxy groups increase lipophilicity.

Implications of Structural Variations

Halogen Effects (Cl vs. Br)

  • Electronegativity : Chlorine’s higher electronegativity may enhance electronic interactions in target binding compared to bromine.
  • Steric Impact : Bromine’s larger atomic radius could hinder binding in sterically constrained environments.

Sulfonate vs. Hydroxyl/Methanesulfonate

  • Solubility : Benzenesulfonate’s bulk and ionizable group likely improve aqueous solubility over hydroxyl or methanesulfonate.
  • Bioavailability : Sulfonate’s polarity may reduce cell membrane permeability, limiting oral bioavailability unless prodrug strategies are employed.

Substituent Positioning

  • The 2,5-dimethoxy substitution in the methanesulfonate analogue introduces electron-donating groups, which could stabilize charge-transfer interactions in biological systems.

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule notable for its diverse biological activities. It features a benzofuran core structure and incorporates various functional groups that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Benzofuran backbone : Known for bioactive properties.
  • Chloro substituent : Enhances reactivity and biological interactions.
  • Methylene bridge : Connects different moieties, potentially influencing binding to biological targets.

Molecular Formula : C₁₈H₁₅ClO₅S
Molecular Weight : 392.83 g/mol

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially switching microglial activation from a pro-inflammatory (M1) to a neuroprotective (M2) phenotype, as seen in related studies on benzofuran derivatives .
  • Neuroprotective Properties : Evidence suggests that benzofuran derivatives can protect neuronal cells from amyloid-beta toxicity, which is relevant in Alzheimer's Disease research .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Cholinesterase Inhibition : Similar benzofuran compounds have been shown to inhibit cholinesterases, thereby enhancing cholinergic signaling .
  • CB Receptor Modulation : Some derivatives act on cannabinoid receptors (CB₂), influencing neuroinflammation and providing therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological evaluation of benzofuran derivatives showing promising anti-inflammatory and neuroprotective activities.
Reported on a library of 2-arylbenzofuran derivatives that exhibited multi-target effects against cholinesterases and cannabinoid receptors, with significant implications for Alzheimer's treatment.
Evaluated the pharmacological profiles of similar compounds, noting their potential as neuroprotective agents through modulation of microglial phenotypes.

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